4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-16-8-10-17(11-9-16)14(19)15-13-5-3-2-4-12(13)6-7-18(20)21/h2-5H,6-11H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQDEZCCZBNCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene and Ambeed provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The conditions often involve basic environments and specific temperature controls to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts and DBU leads to protected piperazines, which can be further deprotected to yield the final compound .
Scientific Research Applications
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various piperazine derivatives.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential pharmaceutical applications, including its use in drug development.
Industry: Utilized in the production of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
A. Halogen-Substituted Derivatives
Compounds such as N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) and N-(4-chlorophenyl)-analog (A6) () exhibit altered physicochemical properties compared to the target compound. Key differences include:
- Melting Points : A5 (193.3–195.2°C) vs. A6 (189.8–191.4°C), reflecting crystallinity changes due to substituent position.
- Biological Activity : Chlorine at the para position (A6) marginally improves antiproliferative potency over meta-substituted analogs .
B. Fluorine-Substituted Derivatives
N-(3-fluorophenyl)-analog (A2) and N-(4-fluorophenyl)-analog (A3) () show reduced yields (45–57%) compared to the nitroethyl-containing parent compound (89%) but retain similar NMR profiles, indicating structural integrity. Fluorine’s electronegativity enhances metabolic stability but may reduce solubility .
Nitro Group Modifications
A. Nitrophenyl Piperazine Derivatives
Compounds like N-(2-nitrophenyl)piperazine derivatives () share the nitro motif but lack the carboxamide linkage. These derivatives show moderate antimicrobial activity (MIC: 8–32 µg/mL) but lower anticancer potency compared to the target compound, highlighting the critical role of the carboxamide group in cell cycle arrest .
B. Nitroethyl vs.
Piperazine Core Modifications
A. Quinazolinone-Linked Derivatives Compounds such as 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(trifluoromethylphenyl)piperazine-1-carboxamides (A13–A15) () replace the nitroethyl group with a trifluoromethylphenyl moiety. These derivatives exhibit:
- Enhanced Lipophilicity : LogP values increase by ~1.5 units due to CF₃ groups.
- Antiparasitic Activity: EC₅₀ values of 1.2–3.8 µM against Leishmania donovani, outperforming the nitroethyl analog in parasitic models .
B. Multi-Target Piperazine Agents
4-methyl-N-(3-(styryl)phenyl)piperazine-1-carboxamide () inhibits AuroraA and STK1 kinases, demonstrating the adaptability of the piperazine-carboxamide scaffold for dual-target therapies. However, its synthesis yield (72%) is lower than the nitroethyl parent compound .
Biological Activity
4-methyl-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N4O3
- CAS Number : 339111-16-9
This compound belongs to the piperazine class, which is known for diverse pharmacological properties. Its structure includes a nitroethyl group, which is often associated with increased biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Although specific targets are still under investigation, it is believed that the compound may interact with:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Binding to specific receptors that mediate physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains, including multidrug-resistant Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that certain piperazine derivatives can inhibit the proliferation of cancer cells. For example, compounds with similar structural features showed promising cytotoxicity against human liver hepatocellular carcinoma (HepG2) cells .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of piperazine derivatives found that compounds structurally similar to this compound exhibited a minimum inhibitory concentration (MIC) below 3.80 μM against Mycobacterium tuberculosis . This suggests potential use in treating bacterial infections, particularly in resistant strains.
Case Study: Anticancer Activity
In a comparative study, several piperazine derivatives were synthesized and tested for their anti-proliferative effects on various cancer cell lines. Compounds with enhanced lipophilicity showed improved activity against cancer cells, highlighting the importance of structural modifications in developing effective anticancer agents .
Q & A
Q. Table 1: Impact of Substituents on IC₅₀ (Hypothetical Data)
| Substituent | Target (IC₅₀, µM) |
|---|---|
| 2-Nitroethyl | D3: 0.8 |
| 2-Cyanoethyl | D3: 1.2 |
| 4-Methylpiperazine | D2: 15.3 |
Advanced: How to resolve contradictions in reported biological data?
Answer:
- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Metabolic stability: Test liver microsome stability (e.g., human CYP450 isoforms) to explain differences between in vitro and in vivo results .
- Crystallographic validation: Compare binding modes of active vs. inactive analogs using X-ray structures to identify critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
